molecular formula C20H22ClN3O2 B8738683 1-Boc-4-(4-Chloroquinazolin-6-ylethynyl)piperidine

1-Boc-4-(4-Chloroquinazolin-6-ylethynyl)piperidine

Cat. No. B8738683
M. Wt: 371.9 g/mol
InChI Key: ZINXSRJQNIFDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-(4-Chloroquinazolin-6-ylethynyl)piperidine is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-4-(4-Chloroquinazolin-6-ylethynyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(4-Chloroquinazolin-6-ylethynyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Boc-4-(4-Chloroquinazolin-6-ylethynyl)piperidine

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

tert-butyl 4-[2-(4-chloroquinazolin-6-yl)ethynyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H22ClN3O2/c1-20(2,3)26-19(25)24-10-8-14(9-11-24)4-5-15-6-7-17-16(12-15)18(21)23-13-22-17/h6-7,12-14H,8-11H2,1-3H3

InChI Key

ZINXSRJQNIFDQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=CC3=C(C=C2)N=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-ethynyl-piperidine-1-carboxylic acid tert-butyl ester (1.12 g, 5.35 mmol), 4-chloro-6-iodoquinazoline (1.35 g, 4.65 mmol), dichlorobis(triphenylphosphine) palladium(II) (0.16 g, 0.23 mmol), copper(I) iodide (0.044 g, 0.23 mmol), and diisopropylamine (0.47 g, 4.65 mmol) in anhydrous THF (20 mL) was stirred at room temperature under nitrogen for 2 hours. After concentration, the residue was dissolved in CH2Cl2 (100 mL), washed with aqueous NH4Cl and brine, dried over sodium sulfate, and concentrated to give the crude product as brown oil. Purification by silica gel column using 20% EtOAc in hexane afforded 1.63 g (94%) of sticky, yellow oil: 1H NMR (CDCl3) δ 1.45 (s, 9H), 1.67—1.75 (m, 2H), 1.87—1.92 (m, 2H), 2.84 (m, 1H), 3.20—3.26 (m, 2H), 3.78 (br d, 2H), 7.88 (dd, 1H), 7.97 (d, 1H), 8.26 (d, 1H), 9.00 (s, 1H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.044 g
Type
catalyst
Reaction Step One

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